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Compound of Interest

Compound Name: Ozanimod

Cat. No.: B609803

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the common adverse effects of ozanimod
observed in animal studies. The following troubleshooting guides, FAQs, and data summaries
are designed to address specific issues and questions that may arise during non-clinical
research.

Frequently Asked Questions (FAQs)

Q1: What are the most consistent adverse effects of ozanimod seen across different animal
species?

Al: The most consistently observed adverse effect across all tested non-clinical species (rats,
monkeys, rabbits, and mice) is a reversible leukopenia, characterized by a reduction in
circulating lymphocytes.[1] This is a pharmacologically expected effect stemming from
ozanimod's mechanism of action as a sphingosine-1-phosphate (S1P) receptor agonist, which
inhibits the egress of lymphocytes from lymphoid organs.[1][2] Other key findings include
effects on the spleen, thymus, and lungs in rats and monkeys.[1]

Q2: Were any cardiovascular effects noted in animal safety studies?

A2: Yes, a dedicated cardiovascular safety pharmacology study was conducted in telemetered
cynomolgus monkeys.[1] Following a single oral dose, a transient decrease in diastolic blood
pressure (around 20% relative to pre-test values) was observed at 30 minutes post-dose, which
normalized within 2-3 hours.[1] A decrease in heart rate was also noted.[1]
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Q3: What is the reproductive and developmental toxicity profile of ozanimod in animals?

A3: Animal studies have indicated potential risks for embryofetal development. In rats and
rabbits, oral administration during organogenesis led to increased embryofetal mortality, fetal
malformations (e.g., malformed blood vessels in rabbits), and skeletal variations at higher
doses.[3] A study in rats examining pre- and postnatal development found persistent body
weight reductions and long-term effects on reproductive and neurobehavioral functions in
offspring at the highest doses tested.[3] However, ozanimod did not show adverse effects on
fertility in male or female rats.[1]

Q4: Has ozanimod shown any carcinogenic potential in animal studies?

A4: The carcinogenicity of ozanimod has been evaluated in two key studies. A 6-month study
in transgenic mice resulted in an increased combined incidence of hemangioma and
hemangiosarcoma.[1] However, a two-year carcinogenicity study in rats did not find any drug-
related neoplasia.[1]

Q5: What are the primary target organs for ozanimod toxicity identified in animal studies?

A5: In general toxicology studies, the primary target organs identified for ozanimod in both rats
and monkeys were lymphoid organs, specifically the spleen and thymus, which is consistent
with the drug's immunomodulatory mechanism.[1] The lungs were also identified as a target
organ in these species.[1]

Troubleshooting Guide

Issue: We are observing a significant drop in lymphocyte counts in our rodent model, even at
low doses. Is this an expected finding?

Guidance: Yes, this is a consistent and expected pharmacological effect of ozanimod. A
reversible leukopenia was observed in all animal species tested, and a No-Observed-Effect
Level (NOEL) for this finding was not established as it was present even at the lowest doses
tested (e.g., 0.2 mg/kg in rats and 0.1 mg/kg in monkeys).[1] This effect is directly related to
S1P receptor agonism, which sequesters lymphocytes in lymph nodes.[1] Your focus should be
on monitoring the magnitude and reversibility of this effect upon cessation of dosing.
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Issue: Our study in monkeys is showing transient hypotension shortly after dosing. How does
this compare to formal safety studies?

Guidance: This observation is consistent with the findings from the formal cardiovascular safety
study in cynomolgus monkeys. In that study, a transient 20% decrease in diastolic blood
pressure was seen 30 minutes after dosing, with normalization occurring within 2-3 hours.[1] It
is crucial to monitor hemodynamic parameters, especially during the initial hours following
administration, to characterize this transient effect in your specific experimental context.

Issue: We are planning a developmental toxicity study. What specific endpoints should we be
most concerned about based on previous animal data?

Guidance: Based on studies in rats and rabbits, key endpoints of concern include embryofetal
mortality, detailed fetal morphological examinations with a focus on the cardiovascular system
(e.g., major blood vessels), and thorough skeletal evaluation for malformations and variations
(e.g., delayed ossification).[3] For postnatal studies, long-term monitoring of offspring is
warranted for body weight, reproductive cycle (e.g., estrus cycle), and neurobehavioral
functions like motor activity.[3]

Data Presentation: Summary of Adverse Findings

No-Observed-

. . Key Target Pharmacologic
Species Study Duration Adverse-Effect
Organs al Effects
Level (NOAEL)
Reversible

) Not specified in
Spleen, Thymus, leukopenia

Rat Up to 26 weeks available
Lung (lymphocyte
) documents
reduction)
Reversible ]
) 0.1 mg/kg/day (in
Cynomolgus Spleen, Thymus, leukopenia
Up to 39 weeks 39-week study)

Monkey Lung (lymphocyte 1

reduction)
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Table 2: Cardiovascular Safety Findings in Cynomolgus

Dose Levels

Parameter . Observation Time Course
(Single Oral Dose)

Occurred at 30
Decreased by ~20%

Diastolic Blood ) minutes post-dose,
3 and 30 mg/kg relative to pre-test )
Pressure normalized by 2-3
values
hours[1]

Heart rate was

affected (details on )
) Monitored for up to 24
Heart Rate 0.15, 3, and 30 mg/kg magnitude not
o hours post-dose[1]
specified in

documents)

Table 3: Embryofetal Development Toxicity Findings
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Adverse
o NOAEL for
. ) ) Findings at Maternal
Species Dosing Period . . o Embryofetal
Mid-to-High Toxicity
Development

Doses
Increased
embryofetal

mortality, fetal
malformations,
) skeletal
Rat Organogenesis o Not observed[3] 1 mg/kg/day|[3]
variations
(abnormal/delaye
d ossification),
reduced fetal

body weight[3]

Increased
embryofetal
mortality, fetal

_ . malformations

Rabbit Organogenesis Not observed[3] 0.2 mg/kg/day[3]

(malformed
blood vessels),
skeletal

variations[3]

Experimental Protocols

Cardiovascular Safety Pharmacology Study in Cynomolgus Monkeys[1]

Objective: To assess the effects of a single oral dose of ozanimod on electrocardiogram
(ECG) and hemodynamic parameters.

Animal Model: Telemetered cynomolgus monkeys.

Dose Groups: 0 (vehicle), 0.15, 3, and 30 mg/kg.

Route of Administration: Oral gavage.
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e Monitoring: Continuous monitoring of ECG and hemodynamic parameters (including diastolic
blood pressure and heart rate) for up to 24 hours post-dosing.

Embryofetal Development Study in Rabbits[3]

o Objective: To evaluate the potential adverse effects of ozanimod on embryofetal
development when administered during organogenesis.

e Animal Model: Pregnant New Zealand White rabbits.

e Dose Groups: 0 (vehicle), 0.2, 0.6, or 2.0 mg/kg/day.

» Route of Administration: Oral gavage.

e Dosing Period: Administered daily during the period of organogenesis.

o Key Endpoints: Maternal toxicity, number of viable fetuses, embryofetal mortality, fetal body
weight, and detailed external, visceral, and skeletal examinations of fetuses for
malformations and variations.

Visualizations
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Ozanimod Mechanism of Action & Adverse Effect
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Caption: Ozanimod's mechanism leading to the common adverse effect of leukopenia.
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General Workflow for a Non-Clinical Toxicity Study
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Caption: A typical workflow for conducting non-clinical toxicology experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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